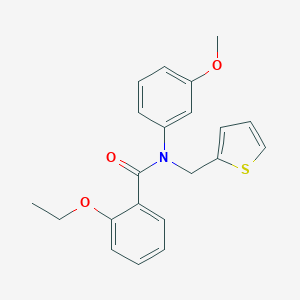
2-ethoxy-N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxy-N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethoxy group, a methoxyphenyl group, and a thienylmethyl group attached to the benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and an acid catalyst.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using 3-methoxybenzoyl chloride and a Lewis acid catalyst.
Incorporation of the Thienylmethyl Group: The thienylmethyl group can be introduced via a nucleophilic substitution reaction using 2-thienylmethyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
2-ethoxy-N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-ethoxy-N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
2-ethoxy-N-(3-methoxyphenyl)benzamide: Lacks the thienylmethyl group.
N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide: Lacks the ethoxy group.
2-ethoxy-N-(2-thienylmethyl)benzamide: Lacks the methoxyphenyl group.
Uniqueness
2-ethoxy-N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide is unique due to the combination of its ethoxy, methoxyphenyl, and thienylmethyl groups, which confer distinct chemical and biological properties
属性
分子式 |
C21H21NO3S |
|---|---|
分子量 |
367.5 g/mol |
IUPAC 名称 |
2-ethoxy-N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H21NO3S/c1-3-25-20-12-5-4-11-19(20)21(23)22(15-18-10-7-13-26-18)16-8-6-9-17(14-16)24-2/h4-14H,3,15H2,1-2H3 |
InChI 键 |
NVXIRZDQRFCIMY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)N(CC2=CC=CS2)C3=CC(=CC=C3)OC |
规范 SMILES |
CCOC1=CC=CC=C1C(=O)N(CC2=CC=CS2)C3=CC(=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


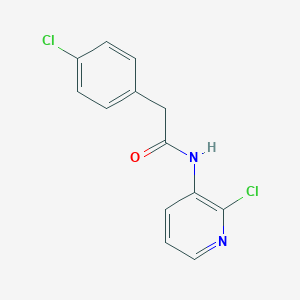
![N-[2-(morpholin-4-yl)ethyl]-2-phenylacetamide](/img/structure/B257275.png)
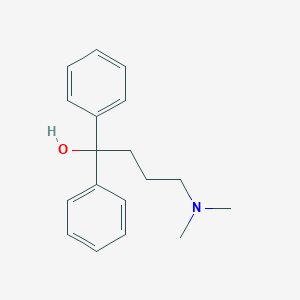
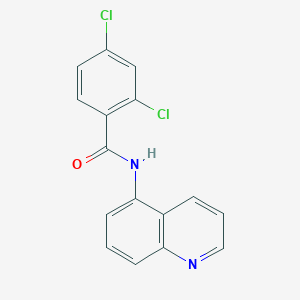
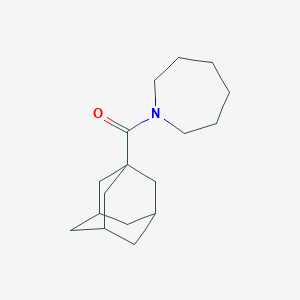
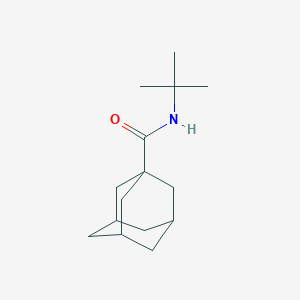
![Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[4-(aminosulfonyl)phenyl]-](/img/structure/B257285.png)
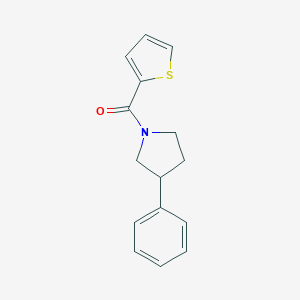
![2-(4-methoxyphenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B257287.png)
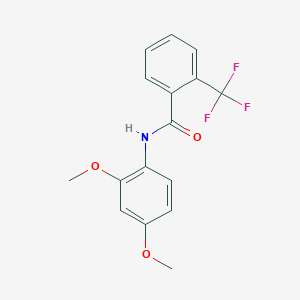
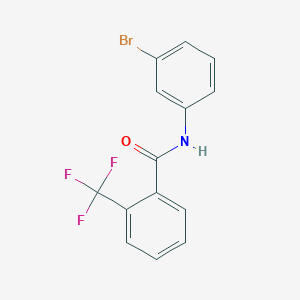
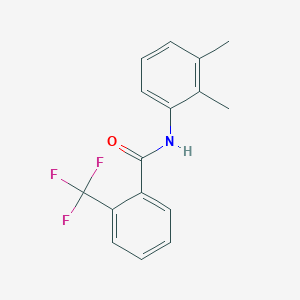
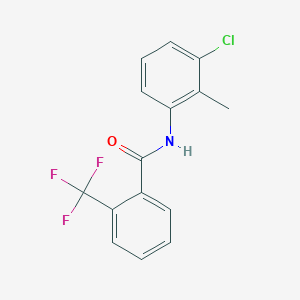
![2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol](/img/structure/B257296.png)
